molecular formula C21H22N2O5S B4177423 ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B4177423
M. Wt: 414.5 g/mol
InChI Key: YUNJFUJPALBAFD-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound known for its unique structure, which includes a benzoxazole and benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. The general approach includes the formation of the benzoxazole core followed by the introduction of the benzothiophene unit. Key reagents include ethyl acetoacetate, benzoxazolone, and various catalysts to facilitate the condensation and cyclization reactions.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing reaction conditions for efficiency and yield. This often includes the use of flow chemistry techniques and continuous processing to ensure consistent production. Catalysts and solvents are carefully selected to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various reactions, including:

  • Oxidation: : The compound can be oxidized to introduce functional groups or modify existing ones.

  • Reduction: : Reduction reactions can target specific bonds within the compound, altering its properties.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can be used to replace specific atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions used, but typically involve modified benzoxazole or benzothiophene derivatives with additional functional groups.

Scientific Research Applications

Ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has a wide range of applications, including:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

  • Medicine: : Explored for therapeutic potential, particularly in targeting specific pathways in disease states.

  • Industry: : Used in material science for the development of advanced polymers and other materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The benzoxazole and benzothiophene units provide unique binding properties, allowing the compound to modulate biological pathways. Specific pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Compared to similar compounds, ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate stands out due to its unique structural features and diverse range of applications. Similar compounds include:

  • Ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

  • Ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzonitrile-3-carboxylate

These compounds share similar core structures but differ in their functional groups or heterocyclic components, which can lead to variations in their reactivity and applications.

Properties

IUPAC Name

ethyl 2-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S/c1-2-27-20(25)18-13-7-3-6-10-16(13)29-19(18)22-17(24)11-12-23-14-8-4-5-9-15(14)28-21(23)26/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNJFUJPALBAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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